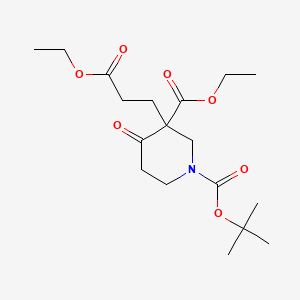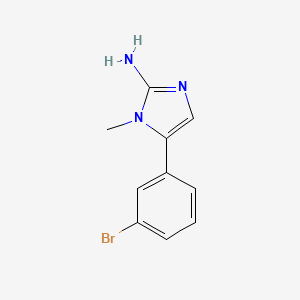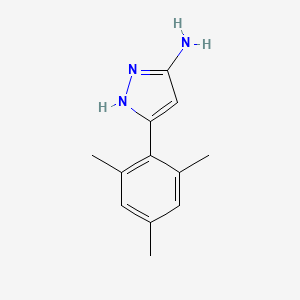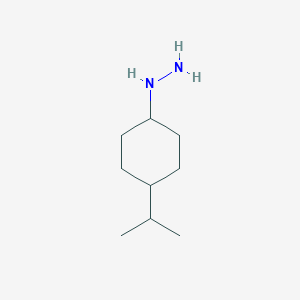![molecular formula C18H19N3O4S B12446214 N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a carbamothioyl group, and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Thiocarbamoylation: The acetylated product is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Coupling Reaction: Finally, the intermediate product is coupled with 3,5-dimethoxybenzoic acid or its derivatives under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[4-(acetylamino)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
- **N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methoxybenzamide
- **N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
Uniqueness
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity in its biological effects.
Propriétés
Formule moléculaire |
C18H19N3O4S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[(4-acetamidophenyl)carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11(22)19-13-4-6-14(7-5-13)20-18(26)21-17(23)12-8-15(24-2)10-16(9-12)25-3/h4-10H,1-3H3,(H,19,22)(H2,20,21,23,26) |
Clé InChI |
CRSOZUNKMGLJLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)

![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)


![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)



